molecular formula C10H9F3N2O3 B7877511 3-[4-Nitro-3-(trifluoromethyl)phenoxy]azetidine

3-[4-Nitro-3-(trifluoromethyl)phenoxy]azetidine

Cat. No.: B7877511
M. Wt: 262.18 g/mol
InChI Key: BGIKQMQXFXYQJW-UHFFFAOYSA-N
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Description

3-[4-Nitro-3-(trifluoromethyl)phenoxy]azetidine is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Nitro-3-(trifluoromethyl)phenoxy]azetidine typically involves the reaction of 4-nitro-3-(trifluoromethyl)phenol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[4-Nitro-3-(trifluoromethyl)phenoxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of 3-[4-Amino-3-(trifluoromethyl)phenoxy]azetidine.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-Nitro-3-(trifluoromethyl)phenoxy]azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[4-Nitro-3-(trifluoromethyl)phenoxy]azetidine involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological molecules. The azetidine ring provides structural rigidity, which can enhance the compound’s stability and specificity in binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-3-(trifluoromethyl)phenol: A precursor in the synthesis of 3-[4-Nitro-3-(trifluoromethyl)phenoxy]azetidine.

    3-(Trifluoromethyl)-4-nitrophenol: Another compound with similar functional groups but different structural arrangement.

    4-Nitro-3-(trifluoromethyl)aniline: A related compound with an amine group instead of an azetidine ring.

Uniqueness

This compound is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-[4-nitro-3-(trifluoromethyl)phenoxy]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O3/c11-10(12,13)8-3-6(18-7-4-14-5-7)1-2-9(8)15(16)17/h1-3,7,14H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIKQMQXFXYQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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